2-[(3-Methylcyclohexyl)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-(3-methylcyclohexyl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRWVORBUYECTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Esterification of 3-Methylcyclohexanol with Propanoic Acid
The most common and direct synthetic route to 2-[(3-Methylcyclohexyl)oxy]propanoic acid involves the reaction of 3-methylcyclohexanol with propanoic acid. This process is catalyzed by strong acid catalysts, typically sulfuric acid, to promote esterification and ether bond formation.
- Catalyst: Concentrated sulfuric acid or other strong acid catalysts.
- Temperature: 100–120°C to drive the reaction toward completion.
- Reaction Time: Several hours under reflux conditions.
- Purification: The crude product is purified by distillation or recrystallization to achieve high purity.
$$
\text{3-Methylcyclohexanol} + \text{Propanoic acid} \xrightarrow[\text{Heat}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$
This esterification involves nucleophilic attack of the alcohol oxygen on the carboxylic acid carbonyl carbon, forming the ether linkage and the propanoic acid moiety.
Industrial Production via Continuous Flow Reactors
For large-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and residence time. This approach enhances yield and reproducibility.
- Improved heat and mass transfer.
- Better control of reaction kinetics.
- Scalability and automation.
- Enhanced safety by minimizing handling of corrosive acids.
- Chromatography (e.g., flash column chromatography) to remove side products and unreacted starting materials.
- Distillation under reduced pressure to isolate the target compound.
Reaction Analysis and Optimization
| Parameter | Typical Condition | Effect on Reaction |
|---|---|---|
| Catalyst | Sulfuric acid (H₂SO₄) | Protonates carbonyl oxygen, increasing electrophilicity |
| Temperature | 100–120°C | Increases reaction rate, drives equilibrium forward |
| Solvent | Often neat or with inert solvent | Solvent choice affects reaction rate and purification |
| Reaction Time | 4–12 hours | Longer time ensures completion but may cause side reactions |
| Purification | Distillation, recrystallization, chromatography | Removes impurities, improves purity and yield |
Research Findings and Chemical Reaction Analysis
- Oxidation and Reduction: The compound can undergo oxidation to ketones or further carboxylic acids and reduction to alcohols or alkanes, which is relevant for downstream chemical modifications.
- Substitution Reactions: The propanoic acid group can be substituted with other functional groups using nucleophilic substitution under acidic or basic conditions.
- Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide; reducing agents include lithium aluminum hydride and sodium borohydride.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Scale | Purification Techniques | Notes |
|---|---|---|---|---|
| Direct Esterification | 3-Methylcyclohexanol, Propanoic acid, H₂SO₄, 100–120°C | Laboratory/Industrial | Distillation, recrystallization | Simple, widely used, moderate yield |
| Continuous Flow Reactor Process | Same as above, continuous flow setup | Industrial | Chromatography, distillation | Higher yield, better control, scalable |
| Acid Chloride/Anhydride Route | 3-Methylcyclohexanol, Propanoyl chloride or anhydride | Laboratory | Chromatography | Faster reaction, fewer side products |
| Catalytic Asymmetric Methods | Metal catalysts, chiral ligands | Research scale | Specialized purification | Potential for stereoselective synthesis |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclohexyl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where the propanoic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
2-[(3-Methylcyclohexyl)oxy]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclohexyl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its anti-inflammatory properties, the compound may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Propanoic acid derivatives are widely studied for their diverse biological and chemical properties. Below is a comparative analysis of 2-[(3-Methylcyclohexyl)oxy]propanoic acid and structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Complexity :
- The target compound’s 3-methylcyclohexyl ether group provides moderate lipophilicity compared to the highly aromatic and halogenated substituents in herbicides like fluazifop .
- The tetrahydrofuran analog () has a smaller oxygen-containing ring, likely enhancing water solubility relative to the cyclohexyl group .
Biological Activity: Herbicidal compounds (e.g., fluazifop, haloxyfop) target acetyl-CoA carboxylase (ACCase) in grasses, a mechanism tied to their aryloxy-pyridinyl substituents .
Physicochemical Properties :
- Molecular weight and logP vary significantly. Fluazifop’s higher molecular weight (419.33 g/mol) and fluorine atoms enhance membrane penetration and target binding, whereas the target compound’s simpler structure (~186.25 g/mol) may favor metabolic stability .
Biological Activity
2-[(3-Methylcyclohexyl)oxy]propanoic acid, with the CAS number 1218150-03-8, is a carboxylic acid derivative that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and biochemistry.
- Molecular Formula : CHO
- Molecular Weight : 186.25 g/mol
- LogP : 2.0548 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 46.53 Ų
The biological activity of this compound is hypothesized to involve its interaction with various biological targets, including enzymes and receptors. The presence of the alkoxy group may enhance its ability to penetrate cell membranes, facilitating interactions that modulate cellular pathways.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammatory markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown promise in scavenging reactive oxygen species (ROS), indicating potential protective effects against oxidative stress.
- Enzyme Modulation : It may act as a modulator for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential activities of this compound.
Study 1: In Vitro Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various alkoxy acids, including derivatives similar to this compound. The results indicated a significant reduction in TNF-alpha production in macrophage cell lines treated with these compounds at concentrations ranging from 10 µM to 50 µM.
| Compound | Concentration (µM) | TNF-alpha Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Test Acid | 10 | 25 |
| Test Acid | 50 | 50 |
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, compounds with similar structures were tested for their ability to reduce oxidative stress in neuronal cells. The results showed that at a concentration of 20 µM, these compounds significantly decreased malondialdehyde (MDA) levels, a marker of lipid peroxidation.
| Compound | Concentration (µM) | MDA Level Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Test Acid | 20 | 40 |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-[(3-Methylcyclohexyl)oxy]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-methylcyclohexanol and a propanoic acid derivative (e.g., 2-chloropropanoic acid) under basic conditions. Key parameters include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity .
- Catalyst Use: Potassium carbonate or sodium hydride improves reaction efficiency by deprotonating the alcohol.
- Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used for isolation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
